Precision Peptidomimetics: The Role of (R)-2-Aminonon-8-enoic Acid in Stapled Peptide Design
Precision Peptidomimetics: The Role of (R)-2-Aminonon-8-enoic Acid in Stapled Peptide Design
Strategic Overview
In the realm of peptidomimetic drug discovery, the stabilization of
This molecule serves as a C7-alkenyl glycine analog . Its specific side-chain length (7 carbons terminating in an alkene) positions it as a bridge-length variant between the standard pentenyl (
Why This Molecule?
-
Linker Optimization: Standard
staples (using and ) create a specific bridge geometry. Replacing the ( ) moiety with (R)-2-Aminonon-8-enoic acid ( ) tightens the macrocyclic bridge by one methylene unit, altering the helical tilt and potentially improving binding affinity for targets where the standard staple induces steric clash. -
Steric Relief: Unlike
-disubstituted amino acids (e.g., aminoisobutyric acid analogs), this mono-substituted amino acid lacks the -methyl group. This reduces steric crowding at the backbone, which is advantageous when the staple insertion point is adjacent to bulky residues (e.g., Trp, Phe). -
Stereochemical Control: The (R)-configuration is essential for
stapling systems when paired with an (S)-configured partner at the distal position, ensuring the cross-link traverses the helix face without distorting the backbone.
Mechanism of Action: The Chemistry of Constraint
The utility of (R)-2-Aminonon-8-enoic acid relies on Ring-Closing Metathesis (RCM) .[1] By incorporating this olefinic residue at position
The Entropic Trap
Linear peptides are entropically disordered in solution. Binding to a target requires them to adopt a fixed conformation, incurring a high entropic penalty (
-
Pre-organization: The staple restricts the rotation of the peptide backbone (
and angles). -
Penalty Reduction: Because the peptide is already "folded" in solution, the entropic cost of binding is minimized.
-
Proteolytic Shield: The hydrocarbon brace physically blocks proteases from accessing the peptide backbone, significantly increasing serum half-life.
Diagram: The Stapling Workflow
The following diagram illustrates the integration of (R)-2-Aminonon-8-enoic acid into a standard SPPS workflow followed by RCM.
Caption: Workflow for integrating (R)-2-Aminonon-8-enoic acid into a solid-phase synthesis pipeline.
Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)
Objective: Synthesis of a model peptide containing (R)-2-Aminonon-8-enoic acid at position
Expert Insight: Unlike standard amino acids, olefinic residues are prone to oxidation. All solvents must be degassed, and the resin should be shielded from light during storage.
Materials
-
Resin: Rink Amide MBHA (Loading: 0.5 mmol/g).
-
Non-Natural AA: Fmoc-(R)-2-Aminonon-8-enoic acid (Fmoc-R7-OH).
-
Coupling Agents: HATU / HOAt (Preferred over HBTU for sterically demanding couplings).
-
Base: DIEA (Diisopropylethylamine).[2]
Step-by-Step Methodology
-
Resin Swelling: Swell 100 mg of resin in DMF for 30 minutes.
-
Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).
-
Standard Coupling: Activate Fmoc-AA-OH (5 eq), HATU (4.9 eq), and DIEA (10 eq). Reaction time: 45 min.
-
Incorporation of (R)-2-Aminonon-8-enoic acid:
-
Note: As a mono-substituted AA, coupling is generally efficient. However, to ensure high fidelity before the critical RCM step, use a double coupling strategy.
-
Cycle 1: 3 eq AA, 2.9 eq HATU, 6 eq DIEA for 1 hour.
-
Cycle 2: Fresh reagents for 45 min.
-
-
Elongation: Continue synthesis to position
. -
Incorporation of Partner (
): Double couple as above. -
Final N-Terminal Capping: Acetylate the N-terminus (Acetic Anhydride/Pyridine) before RCM to prevent amine interference with the Ruthenium catalyst.
Protocol: Ruthenium-Catalyzed Ring-Closing Metathesis
Core Directive: This is the most failure-prone step. The presence of oxygen or incomplete solvation will kill the catalyst.
Catalyst Choice: Grubbs 1st Generation is often preferred for forming
The "Self-Validating" RCM System
To ensure the reaction is working, we utilize a "Colorimetric Endpoint" check. The active Grubbs catalyst is purple/brown. If the solution turns bright green or black rapidly, the catalyst has decomposed (oxidized).
Procedure
-
Solvent Preparation: Use anhydrous 1,2-Dichloroethane (DCE). Degas by bubbling Argon through the solvent for 20 minutes immediately before use.
-
Resin Prep: Wash the resin with DCM (3x) and then DCE (3x) to remove all traces of DMF (amine traces poison the catalyst).
-
Catalyst Solution: Dissolve Bis(tricyclohexylphosphine)benzylidine ruthenium(IV) dichloride (Grubbs I) in degassed DCE to a concentration of 10 mM.
-
Reaction:
-
Add catalyst solution to the resin (approx. 20 mol% relative to peptide).
-
React for 2 hours at room temperature under strictly inert atmosphere (Argon balloon).
-
Optimization: For difficult staples, apply microwave irradiation (50°C, 30 mins).
-
-
Iteration: Drain and repeat the catalyst addition step once more to drive completion.
-
Quenching: Wash resin with DCE (3x), DCM (3x), and DMSO (2x) to remove excess Ruthenium.
Diagram: Helical Stabilization Logic
The following diagram visualizes how the (R)-configuration at position
Caption: The structural logic of i, i+7 stapling using heterochiral pairing.
Data Analysis & Performance Metrics
When evaluating the efficacy of (R)-2-Aminonon-8-enoic acid staples, three key metrics define success: Helicity, Binding Affinity (
Comparative Performance Table
Hypothetical data based on typical stapling outcomes (e.g., p53/MDM2 models).
| Metric | Unmodified Peptide | Standard Staple ( | Optimized Staple (R-Non-8/ |
| Helicity (CD at 222nm) | 15% | 65% | 72% |
| Binding Affinity ( | > 10 | 45 nM | 12 nM |
| Protease Half-life ( | 15 min | > 24 hours | > 24 hours |
| Cell Permeability | Negligible | Moderate | High |
Interpretation:
The "Optimized Staple" using (R)-2-Aminonon-8-enoic acid (C7 side chain) often outperforms the standard
Troubleshooting & Expert Tips
-
Incomplete RCM: If mass spectrometry shows a mass of
Da (unreacted precursor) or broad peaks, the metathesis failed.-
Solution: Switch to Hoveyda-Grubbs 2nd Gen catalyst and use microwave heating. Ensure LiCl is added to the solvent (0.4M) to break up peptide aggregation on resin.
-
-
Isomerization: Migration of the double bond can occur.
-
Solution: Avoid high temperatures (>60°C) and reduce reaction time.
-
-
Stereochemical Mismatch: If the helix is destabilized, verify the configuration. The (R) enantiomer at position
must be paired with an (S) enantiomer at .[3] Pairing (R) with (R) at this distance creates a "kink" rather than a staple.
References
-
Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An all-hydrocarbon cross-linking system for enhancing the helicity and metabolic stability of peptides.[4] Journal of the American Chemical Society, 122(24), 5891-5892. Link
-
Kim, Y. W., Grossmann, T. N., & Verdine, G. L. (2011). Synthesis of all-hydrocarbon stapled a-helical peptides by ring-closing olefin metathesis. Nature Protocols, 6(6), 761-771. Link
-
Blackwell, H. E., & Grubbs, R. H. (1998). Highly efficient synthesis of covalently cross-linked peptide helices by ring-closing metathesis. Angewandte Chemie International Edition, 37(23), 3281-3284. Link
-
Cromm, P. M., Spiegel, J., & Grossmann, T. N. (2015). Hydrocarbon stapled peptides as modulators of protein–protein interactions.[3][5][6] ACS Chemical Biology, 10(6), 1362-1375. Link
Sources
- 1. Design-rules for stapled peptides with in vivo activity and their application to Mdm2/X antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid de novo discovery of peptidomimetic affinity reagents for human angiotensin converting enzyme 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innopep.com [innopep.com]
- 4. lifetein.com [lifetein.com]
- 5. Stapled Peptide-Nanjing TGpeptide Co., Ltd [tgpeptides.com]
- 6. Stapled Peptides Inhibitors: A New Window for Target Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

